molecular formula C12H19NO5 B057499 Methyl N-Boc-3-Oxopiperidine-4-carboxylate CAS No. 220223-46-1

Methyl N-Boc-3-Oxopiperidine-4-carboxylate

Cat. No. B057499
CAS RN: 220223-46-1
M. Wt: 257.28 g/mol
InChI Key: MVZLAUYYGDJPEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl N-Boc-3-Oxopiperidine-4-carboxylate” is a chemical compound with the molecular formula C12H19NO5 . It is also known by other names such as “Methyl N-tert-Butoxycarbonyl-3-Oxopiperidine-4-carboxylate” and "3-Oxo-1,4-piperidinedicarboxylic acid 1- (1,1-dimethylethyl) 4-methyl ester" .


Synthesis Analysis

This compound is used as a reagent in the synthesis of fused pyrimidines as histamine H4 receptor antagonists . It is also used as a reagent in the synthesis of heterocycles containing a 4-substituted pyrimidine subunit for pharmaceutical use as mGluR1 antagonists for the treatment of migraine .


Molecular Structure Analysis

The molecular weight of “Methyl N-Boc-3-Oxopiperidine-4-carboxylate” is 257.283 Da . The structure of this compound includes a piperidine ring, which is a common structural motif found in many bioactive compounds .


Chemical Reactions Analysis

As a reagent, “Methyl N-Boc-3-Oxopiperidine-4-carboxylate” is involved in various chemical reactions. For instance, it is used in the synthesis of fused pyrimidines and heterocycles .


Physical And Chemical Properties Analysis

“Methyl N-Boc-3-Oxopiperidine-4-carboxylate” has a predicted boiling point of 350.0±42.0 °C and a predicted density of 1.175±0.06 g/cm3 . It is recommended to be stored at 2-8°C .

Scientific Research Applications

Synthesis of Fused Pyrimidines

This compound is used as a reagent in the synthesis of fused pyrimidines, which are known to be histamine H4 receptor antagonists . Histamine H4 receptor antagonists are potential therapeutic agents for the treatment of inflammatory and immune disorders.

Synthesis of Heterocycles

It is also used as a reagent in the synthesis of heterocycles containing a 4-substituted pyrimidine subunit . These heterocycles are used for pharmaceutical purposes as mGluR1 antagonists, which can be used for the treatment of migraines.

Building Block for Selective Ligands

1-Boc-4-piperidone, a pharma building block, may be used in the synthesis of selective ligands . Ligands are ions or molecules that bind to a central atom to form a coordination complex.

Stereocontrolled Synthesis of Chiral Compounds

N-Boc-3-piperidinone is useful in stereocontrolled synthesis of chiral compounds . Chiral compounds are molecules that have non-superimposable mirror images. The ability to produce chiral compounds is crucial in the pharmaceutical industry because often only one of two enantiomers is responsible for the desired biological activity.

Synthesis of Spirorifamycins

It may also be used in the synthesis of spirorifamycins containing a piperidine ring structure . Spirorifamycins are a type of antibiotic that are used to treat bacterial infections.

Synthesis of Other Piperidine Derivatives

This compound can be used as a starting material for the synthesis of a wide range of other piperidine derivatives . Piperidine is a common structural motif in many pharmaceuticals and other fine chemicals.

Safety and Hazards

This compound is labeled with the GHS symbols GHS07 and GHS03, indicating that it can cause skin irritation, serious eye irritation, and may intensify fire; oxidizer . Precautionary measures include avoiding causing sparks or flames, handling while wearing protective gloves/eye protection, and washing thoroughly after handling .

Mechanism of Action

Target of Action

It is used as a reagent in the synthesis of fused pyrimidines as histamine h4 receptor antagonists . Histamine H4 receptors play a crucial role in the immune response and inflammation, indicating that this compound may indirectly influence these biological processes.

Mode of Action

As a reagent, it contributes to the synthesis of other compounds, such as fused pyrimidines . These compounds can interact with histamine H4 receptors, potentially altering their activity and influencing the immune response and inflammation.

Biochemical Pathways

The compound is involved in the synthesis of heterocycles containing a 4-substituted pyrimidine subunit . These heterocycles can act as mGluR1 antagonists , which are involved in various neurological pathways. mGluR1 antagonists have been studied for their potential in the treatment of conditions like migraine .

Result of Action

As a reagent in the synthesis of compounds that can act as histamine h4 receptor antagonists , it may indirectly contribute to the modulation of immune response and inflammation.

properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 3-oxopiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-8(9(14)7-13)10(15)17-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZLAUYYGDJPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=O)C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441151
Record name 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-Boc-3-Oxopiperidine-4-carboxylate

CAS RN

220223-46-1
Record name 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.